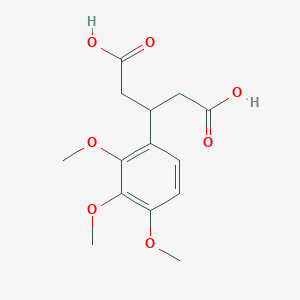
3-(2,3,4-Trimethoxyphenyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,4-Trimethoxyphenyl)pentanedioic acid is a useful research compound. Its molecular formula is C14H18O7 and its molecular weight is 298.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The reactivity of trimethoxyphenyl derivatives has been a subject of study due to their prevalence in natural products. For instance, the synthesis of trimethoxybenzoic acid from trimethoxyphenyl bromide through lithiation and carboxylation showcases the utility of these compounds in forming carbon-carbon bonds for the synthesis of complex molecules. This methodology provides a pathway for the incorporation of the trimethoxyphenyl unit into diverse molecular frameworks, which could be extrapolated to the synthesis of compounds like 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid (Hoye & Kaese, 1982).
Molecular Structure and Stability
The molecular structure of related compounds, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, has been determined using X-ray crystallography. Such studies provide insights into the molecular geometry, orientation, and interactions of trimethoxyphenyl derivatives, contributing to our understanding of their chemical behavior and stability. The structural analysis aids in the design and synthesis of new compounds with desired properties (Koningsveld & Meurs, 1977).
Catalysis and Chemical Transformations
Trimethoxyphenyl derivatives have also found applications in catalysis and chemical transformations. For example, manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen demonstrates the role of these compounds in facilitating oxidative processes. Such reactions are crucial for the synthesis of cyclic peroxide structures, which have various applications in organic synthesis and potentially in drug development (Qian et al., 1992).
Analysis of Chemical Binding and Toxicology
Furthermore, studies on the binding characteristics of alpha 2u-globulin with compounds like 2,2,4-trimethylpentane and its metabolites shed light on the interactions between chemicals and biological molecules. Understanding these interactions is crucial for assessing the toxicological impact of chemical compounds, including those related to this compound. This research contributes to the field of toxicology by elucidating the mechanisms through which chemicals can affect biological systems (Borghoff et al., 1991).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-19-10-5-4-9(13(20-2)14(10)21-3)8(6-11(15)16)7-12(17)18/h4-5,8H,6-7H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBJZNJXHQTCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CC(=O)O)CC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
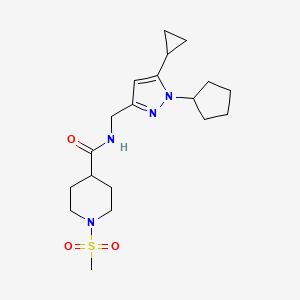

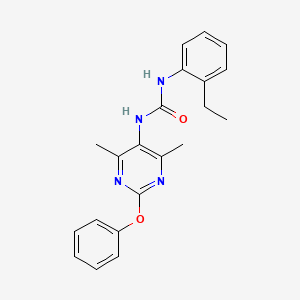
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)
![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)
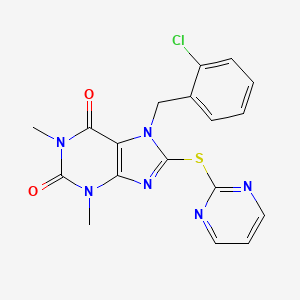

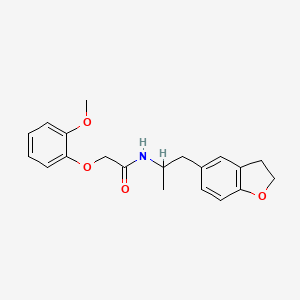
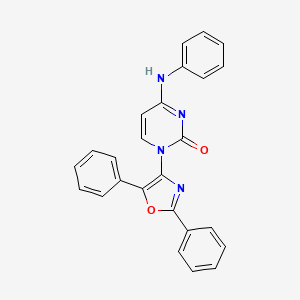
![N,N-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2514393.png)
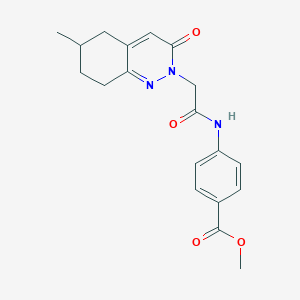
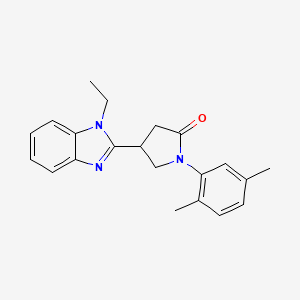
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2514397.png)

